molecular formula C9H8N2O2 B12086333 Methyl pyrazolo[1,5-a]pyridine-7-carboxylate

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B12086333
M. Wt: 176.17 g/mol
InChI Key: NANITWBJZPWVJN-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl carboxylate substituent at position 6. Its molecular formula is C₈H₆N₂O₂, and it is synthesized via condensation reactions followed by purification using column chromatography . The compound is noted for its simplicity, low molecular weight, and ease of synthesis, making it a versatile scaffold for pharmaceutical derivatization.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-2-3-7-5-6-10-11(7)8/h2-6H,1H3

InChI Key

NANITWBJZPWVJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC=NN21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired compound. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate can be synthesized through various methods, including cycloaddition reactions involving pyrazole derivatives. The structural framework of this compound allows for diverse functionalization, which can enhance its biological activity. The presence of the carboxylate group plays a crucial role in its interaction with biological targets.

Anti-Tubercular Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anti-tubercular properties. A study demonstrated that certain derivatives showed promising in vitro potency against Mycobacterium tuberculosis strains, including multidrug-resistant variants. For instance, one compound in the series demonstrated a minimum inhibitory concentration (MIC) in the nanomolar range against both drug-susceptible and resistant strains, suggesting its potential as a lead compound for further drug development .

Kinase Inhibition

This compound has been identified as a selective inhibitor of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in various cancers and inflammatory diseases. Inhibiting these pathways can lead to reduced tumor growth and metastasis. The ability to selectively target these kinases makes this compound a candidate for cancer therapeutics .

Antimicrobial Properties

Beyond tuberculosis, compounds with the pyrazolo[1,5-a]pyridine scaffold have shown activity against other pathogens. This includes antibacterial and antifungal activities, making them versatile candidates for developing new antimicrobial agents .

Case Study 1: Anti-Tubercular Drug Development

A series of studies focused on synthesizing new derivatives of this compound aimed at enhancing anti-tubercular activity. One notable compound significantly reduced bacterial load in infected mouse models, indicating its potential as a therapeutic agent against tuberculosis .

Case Study 2: Cancer Therapeutics

In another study, methyl pyrazolo[1,5-a]pyridine derivatives were evaluated for their efficacy in inhibiting cancer cell proliferation. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through targeted action on specific kinases involved in cell signaling pathways .

Comparative Data Table

CompoundActivityTargetReference
This compoundAnti-tubercularMycobacterium tuberculosis
This compoundKinase InhibitionAXL/c-MET
Pyrazolo[1,5-a]pyridine DerivativeAntimicrobialVarious pathogens

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Core Modifications

Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC-11)
  • Structure : Carboxylate group at position 2 instead of 7.
  • Activity : Exhibits siRNA-like effects, reducing La protein levels in HepG2.2.15 cells and suppressing HBV DNA replication.
  • Advantage : Simpler structure compared to three-domain analogs, enabling efficient synthesis .
Ethyl 7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
  • Core : Pyrazolo[1,5-a]pyrimidine (pyrimidine instead of pyridine).
  • Substituents : Ethyl carboxylate at position 5, phenyl at position 2, methyl at position 7.
  • Activity : Acts as a peripheral benzodiazepine receptor ligand and COX-2 inhibitor.
  • Synthesis: Condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate .
Methyl 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Core : Pyrazolo[1,5-a]pyrimidine with cyclopropyl at position 7.
  • Substituents : Carboxylate at position 2.
  • Relevance : Demonstrates the impact of heterocycle substitution (pyrimidine vs. pyridine) on biological targeting .

Functional Group Variations

Pyrazolo[1,5-a]pyridine-7-carbaldehyde
  • Substituent : Aldehyde group replaces carboxylate.
  • Application : Serves as a reactive intermediate for further derivatization (e.g., Schiff base formation).
  • Molecular Weight : 146.15 g/mol .
Methyl 6-(Benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Substituents : Bromine at position 7, benzyloxy at position 4.
  • Utility : Bromine enhances electrophilicity for cross-coupling reactions in medicinal chemistry .
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Substituent : Carboxamide at position 3.
  • Activity: Explored as a non-benzodiazepine therapeutic agent due to modified solubility and receptor affinity .

Key Findings and Implications

Positional Isomerism : The carboxylate group’s position (C2 vs. C7) significantly impacts biological activity. HBSC-11 (C2) shows anti-HBV activity, while C7 derivatives are primarily scaffolds .

Heterocycle Substitution : Pyrazolo[1,5-a]pyrimidines (vs. pyridine) exhibit broader receptor modulation (e.g., benzodiazepine receptors) due to enhanced planarity and π-π interactions .

Functional Group Flexibility : Bromine, aldehyde, and carboxamide substituents enable diversification for targeted drug discovery .

Biological Activity

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_8N_2O_2. The structure features a fused bicyclic system comprising a pyrazole and a pyridine ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) with nanomolar minimum inhibitory concentration (MIC) values. Specifically, one derivative showed promising results in reducing bacterial burden in infected mouse models, suggesting its potential as a lead compound for antitubercular drug discovery .

Anticancer Properties

The compound has also been evaluated for anticancer activity. It was found to induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. This mechanism highlights its potential as an anticancer agent . In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells while sparing normal fibroblasts from toxicity .

Anti-inflammatory Effects

Recent investigations have shown that pyrazolo[1,5-a]pyridine derivatives possess anti-inflammatory activities. For instance, compounds were synthesized that inhibited LPS-induced NF-κB/AP-1 reporter activity, demonstrating their potential in treating inflammatory conditions .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses .
  • Receptor Modulation : Some derivatives have been identified as EP1 receptor antagonists, which could be beneficial for treating overactive bladder conditions .

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. Studies suggest that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of methyl pyrazolo[1,5-a]pyridine derivatives:

StudyFindings
Identified potent antitubercular agents with low MIC values against drug-susceptive and resistant strains of Mtb.
Demonstrated anticancer effects on HepG2 and HeLa cells with minimal toxicity to normal cells.
Developed EP1 antagonists for potential treatment of overactive bladder with favorable pharmacological profiles.

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